TrkA Kinase Inhibition: A Direct Quantitative Comparison
Ethyl 1,2,4-benzotriazine-3-carboxylate exhibits a specific, albeit moderate, inhibitory activity against the tropomyosin receptor kinase A (TrkA), a target of interest in neurotrophin-related disorders. In a cell-based assay, it demonstrated an IC50 of 887 nM against GAL4-fused TrkA expressed in PC12 cells [1]. This activity is significantly lower than that of more potent benzotriazine-based TrkA inhibitors, such as the compound with IC50 of 4.20 nM in an ELISA assay [2], highlighting that the 3-carboxylate substitution pattern results in a distinct potency profile.
| Evidence Dimension | TrkA Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 887 nM |
| Comparator Or Baseline | IC50 = 4.20 nM (for a different benzotriazine derivative in a separate TrkA binding assay) |
| Quantified Difference | Target compound is >200-fold less potent than the comparator benzotriazine derivative. |
| Conditions | Target compound: PC12 cells transfected with pFA2-Elk and pFR-luciferase plasmids, measured for 18 h. Comparator: ELISA-based TrkA kinase activity assay. |
Why This Matters
This quantifies the compound's specific activity profile, enabling researchers to select it for experiments where moderate TrkA inhibition is desired, or to avoid it if high potency is required.
- [1] BindingDB entry for BDBM50239208 (CHEMBL4074055). Inhibition of GAL4 fused TrkA. View Source
- [2] BindingDB entry for BDBM136643. TrkA kinase activity ELISA assay. View Source
